molecular formula C19H18KNO5 B14473074 L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt CAS No. 65277-71-6

L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt

Cat. No.: B14473074
CAS No.: 65277-71-6
M. Wt: 379.4 g/mol
InChI Key: XUNYPQABESRNLS-NTISSMGPSA-M
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Description

L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt is a complex organic compound with a molecular formula of C19H18KNO5 This compound is a derivative of L-aspartic acid, which is a non-essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt involves multiple steps. One common method includes the protection of the amino group in L-aspartic acid, followed by the introduction of the phenylacetyl group. The esterification of the carboxyl group with benzyl alcohol results in the formation of the phenylmethyl ester. The final step involves the addition of potassium to form the monopotassium salt .

Industrial Production Methods

Industrial production of this compound can involve both chemical and enzymatic methods. Chemical synthesis often requires the use of protecting groups to prevent undesirable reactions. Enzymatic methods, on the other hand, utilize specific enzymes to catalyze the reactions, offering a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt involves its interaction with specific molecular targets. The phenylacetyl and phenylmethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt is unique due to the presence of both phenylacetyl and phenylmethyl ester groups.

Properties

CAS No.

65277-71-6

Molecular Formula

C19H18KNO5

Molecular Weight

379.4 g/mol

IUPAC Name

potassium;(2S)-4-oxo-2-[(2-phenylacetyl)amino]-4-phenylmethoxybutanoate

InChI

InChI=1S/C19H19NO5.K/c21-17(11-14-7-3-1-4-8-14)20-16(19(23)24)12-18(22)25-13-15-9-5-2-6-10-15;/h1-10,16H,11-13H2,(H,20,21)(H,23,24);/q;+1/p-1/t16-;/m0./s1

InChI Key

XUNYPQABESRNLS-NTISSMGPSA-M

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC(=O)OCC2=CC=CC=C2)C(=O)[O-].[K+]

Origin of Product

United States

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